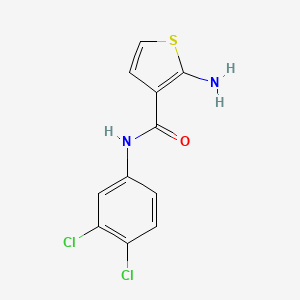![molecular formula C22H30N6O2 B6119904 N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB belongs to the class of piperazinecarboxamide compounds and has been shown to exhibit promising results in various pre-clinical studies.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, enzymes, and receptors. N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been shown to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. Additionally, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to bind to various receptors, including dopamine receptors and adenosine receptors.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to improve cognitive function and reduce inflammation. Additionally, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the replication of viruses and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide for lab experiments is its high potency and selectivity. N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to exhibit potent activity against various molecular targets, making it a useful tool for studying the mechanisms of action of these targets. Additionally, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to exhibit high selectivity, meaning that it does not interfere with the activity of other molecular targets. However, one of the limitations of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide for lab experiments is its low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, including further investigation of its molecular targets and mechanisms of action, as well as its potential therapeutic applications in various diseases. Additionally, future studies could focus on the development of more potent and selective analogs of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, as well as the optimization of its pharmacokinetic properties for clinical use. Overall, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide represents a promising compound for further research and development in the field of drug discovery.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the reaction of 4-ethoxyphenyl isocyanate with 1-piperazinecarboxylic acid, followed by the reaction with 6-(1-piperidinyl)-4-pyrimidinylamine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to improve cognitive function and reduce inflammation. In infectious diseases, N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the replication of viruses and bacteria.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-30-19-8-6-18(7-9-19)25-22(29)28-14-12-27(13-15-28)21-16-20(23-17-24-21)26-10-4-3-5-11-26/h6-9,16-17H,2-5,10-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLPFPHYFUDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)

![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)


![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)